2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine
Overview
Description
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine is a boronic acid derivative with a pyridine ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivatization: The compound can be synthesized by reacting pyridin-4-amine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst, such as palladium or nickel, under inert atmosphere conditions.
Cross-Coupling Reactions: It can also be prepared through cross-coupling reactions, such as Suzuki-Miyaura coupling, involving the reaction of pyridin-4-amine with a boronic acid derivative in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form pyridine-N-oxide derivatives.
Reduction: Reduction reactions can convert the boronic acid group to borane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and halides are used, often in the presence of a base.
Major Products Formed:
Pyridine-N-oxide derivatives: from oxidation reactions.
Borane derivatives: from reduction reactions.
Substituted pyridine derivatives: from nucleophilic substitution reactions.
Mechanism of Action
Target of Action
Similar compounds have been used as reagents for various chemical reactions, such as borylation .
Mode of Action
Similar compounds have been used in borylation reactions, where they interact with other molecules to form new compounds .
Biochemical Pathways
It’s known that similar compounds play a role in various chemical reactions, including the formation of boronates .
Result of Action
It’s known that similar compounds can participate in chemical reactions to form new compounds .
Action Environment
It’s known that similar compounds can be used in various chemical reactions under controlled conditions .
Scientific Research Applications
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the development of bioactive molecules and probes for biological studies.
Industry: It is used in the production of materials and chemicals with specific properties.
Comparison with Similar Compounds
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: Similar structure but with a thiophene ring instead of pyridine.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Similar boronic acid derivative but with a benzene ring.
Uniqueness: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine is unique due to its pyridine ring, which imparts different chemical and biological properties compared to thiophene and benzene derivatives
Properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O2/c1-10(2)11(3,4)16-12(15-10)9-7-8(13)5-6-14-9/h5-7H,1-4H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDXJZZNGMELES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590535 | |
Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1061750-57-9 | |
Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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